Azetomycin II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

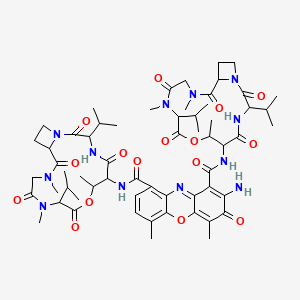

Azetomycin II is a macrolide antibiotic that belongs to the azalide subclass. It is structurally related to erythromycin but has a 15-membered ring with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring . This modification enhances its stability and prevents its metabolism, making it a valuable antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetomycin II can be synthesized through a series of chemical reactions starting from erythromycin. The reaction conditions typically involve the use of reagents such as sodium borohydride for reduction and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound often involves hot-melt extrusion (HME) to prepare its amorphous solid dispersion. This method improves the solubility and taste-masking properties of the compound . The process parameters include a temperature of 150°C, a screw speed of 75 rpm, and a drug percentage of 25% .

Chemical Reactions Analysis

Types of Reactions

Azetomycin II undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and acetic anhydride for acetylation . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for different therapeutic applications .

Scientific Research Applications

Azetomycin II has a wide range of scientific research applications, including:

Mechanism of Action

Azetomycin II exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . As a result, bacterial protein synthesis is halted, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Erythromycin: A macrolide antibiotic with a 14-membered ring.

Clarithromycin: A macrolide antibiotic similar to erythromycin but with a methyl group at the 6 position.

Roxithromycin: A semi-synthetic macrolide antibiotic derived from erythromycin.

Uniqueness

Azetomycin II is unique due to its 15-membered ring structure with a methyl-substituted nitrogen, which enhances its stability and prevents its metabolism . This structural modification gives it a broader spectrum of activity and improved pharmacokinetic properties compared to other macrolides .

Properties

CAS No. |

59481-55-9 |

|---|---|

Molecular Formula |

C60H82N12O16 |

Molecular Weight |

1227.4 g/mol |

IUPAC Name |

2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.2.0]octadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C60H82N12O16/c1-25(2)40-57(82)71-21-19-34(71)55(80)67(13)23-36(73)69(15)46(27(5)6)59(84)86-31(11)42(53(78)63-40)65-51(76)33-18-17-29(9)49-44(33)62-45-38(39(61)48(75)30(10)50(45)88-49)52(77)66-43-32(12)87-60(85)47(28(7)8)70(16)37(74)24-68(14)56(81)35-20-22-72(35)58(83)41(26(3)4)64-54(43)79/h17-18,25-28,31-32,34-35,40-43,46-47H,19-24,61H2,1-16H3,(H,63,78)(H,64,79)(H,65,76)(H,66,77) |

InChI Key |

PWHNEQXRWYMVQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.